6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one
Beschreibung
Eigenschaften
Molekularformel |
C16H12FNO3 |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H12FNO3/c17-10-3-1-2-9(4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2 |
InChI-Schlüssel |
IJYJIPDFDHBJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Dioxoloquinoline Core
The foundational step in synthesizing this compound involves constructing the dioxoloquinoline core. This process typically begins with the cyclization of a substituted catechol derivative with a quinoline precursor. Researchers have employed Knoevenagel condensation followed by electrocyclic ring closure to form the bicyclic framework. Key reagents include acetic anhydride and sulfuric acid, which facilitate the formation of the dioxolane ring under controlled anhydrous conditions.
A critical parameter is the temperature during cyclization, which must remain between 80–100°C to prevent side reactions such as over-oxidation or ring-opening. Solvent selection also plays a pivotal role, with dichloromethane (DCM) and tetrahydrofuran (THF) being preferred for their inertness and ability to stabilize intermediate species.
Introduction of the 3-Fluorophenyl Group
Following core formation, the 3-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. The former method utilizes a fluorophenyl boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base such as potassium carbonate. Yields for this step range from 65–78%, depending on the purity of the dioxoloquinoline intermediate.
Recent advancements have explored microwave-assisted coupling to reduce reaction times from 24 hours to 2–4 hours, achieving comparable yields (70–75%) while minimizing thermal degradation.
Metal-Free Modular Assembly
Intramolecular Cyclization of Dihydroquinolin-4-ones
An alternative metal-free approach leverages dihydroquinolin-4-ones as versatile precursors (Figure 1). This method involves a two-step sequence:
-
Cyclization : 2-Aminochalcone derivatives undergo intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) to form dihydroquinolin-4-ones.
-
Oxidation/Aromatization : Treatment with p-chloranil in dimethylformamide (DMF) induces oxidation, yielding the fully aromatic quinolin-8-one structure.
Table 1: Optimization of Oxidation Conditions
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NBS/MeOH | MeOH | 50 | Complex mixture |
| 2 | p-Chloranil | DCM | 40 | 8 |
| 3 | p-Chloranil | DMF | 120 | 61 |
This table highlights the superiority of DMF over DCM in facilitating complete aromatization, with yields improving from 8% to 61% under reflux conditions.
Functionalization and N-Methylation
Post-cyclization, the compound undergoes N-methylation using methyl iodide (CH₃I) in DMF at 190°C. This step introduces the N-methyl group critical for stabilizing the quinolin-8-one structure. Researchers have reported yields of 90–94% for this step when employing excess CH₃I (5.0 equivalents) and anhydrous sodium carbonate as a base.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The core-first strategy offers moderate yields (65–78%) but requires stringent control over reaction conditions to avoid byproducts. In contrast, the metal-free route achieves higher yields (61–94%) due to its tolerance for diverse functional groups and reduced side reactions.
Scalability and Industrial Feasibility
Industrial-scale production favors the metal-free method for its avoidance of expensive palladium catalysts and simplified purification steps. However, the core-first approach remains valuable for laboratories prioritizing rapid access to analogues with modified fluorophenyl substituents .
Analyse Chemischer Reaktionen
Example Conditions:
| Component | Quantity | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 3,4-Methylenedioxyaniline | 1.0 mmol | Aqueous ethanol | ZrOCl₂·8H₂O | 78–87 |
| Meldrum’s acid | 1.0 mmol | - | Ultrasonic irradiation | 82 |
This method achieves regioselectivity under mild, catalyst-free conditions (25–30°C) .
Electrophilic Aromatic Substitution
The fluorophenyl group undergoes substitution reactions with halogens or nitrating agents. For example:
-
Bromination : Using Br₂ in CH₂Cl₂ at 0°C introduces bromine at the para position relative to fluorine.
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring at the meta position .
Substituent Effects:
| Reagent | Position | Major Product | Yield (%) |
|---|---|---|---|
| Br₂ (1 eq) | para | 6-(3-fluoro-4-bromophenyl) derivative | 65 |
| HNO₃/H₂SO₄ | meta | 6-(3-fluoro-5-nitrophenyl) derivative | 58 |
Reduction and Oxidation
-
Reduction : Hydrogenation with Pd/C in ethanol reduces the quinolinone carbonyl to a hydroxyl group, yielding 6-(3-fluorophenyl)-6,7-dihydro- dioxolo[4,5-g]quinolin-8-ol .
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the dihydroquinoline ring to a fully aromatic system .
Reaction Outcomes:
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Reduction | H₂, Pd/C (EtOH) | 8-hydroxy derivative | 72 |
| Oxidation | KMnO₄, H₂SO₄ | Aromatic quinoline analog | 68 |
Ring-Opening and Functionalization
The dioxole ring undergoes acid-catalyzed hydrolysis to form a catechol intermediate, which can be further functionalized:
-
Hydrolysis : HCl (conc.) opens the dioxole ring, yielding a diol .
-
Alkylation : The diol reacts with alkyl halides (e.g., CH₃I) to form ether derivatives .
Example:
| Step | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | HCl (conc.), reflux | 6-(3-fluorophenyl)-catechol | 85 |
| Alkylation | CH₃I, K₂CO₃ | 6-(3-fluorophenyl)-dimethoxyquinoline | 78 |
Catalyst-Mediated Transformations
-
Amberlyst-15 : Promotes Michael addition-cyclization cascades for derivatives with electron-withdrawing groups .
-
ZrOCl₂·8H₂O : Enhances reaction rates in solvent-free conditions for high-yield syntheses.
Catalyst Performance:
| Catalyst | Reaction Type | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Amberlyst-15 | Cyclization | 87 | 12.5 |
| ZrOCl₂·8H₂O | Multicomponent MCRs | 92 | 18.3 |
Solvent and Temperature Effects
-
Aqueous ethanol (1:1) : Optimizes solubility and reaction efficiency for MCRs .
-
Ultrasonic irradiation : Reduces reaction times from hours to minutes.
Comparative Data:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CH₃CN | 25 | 24 | 65 |
| Aqueous ethanol | 25 | 6 | 87 |
| Solvent-free | 80 | 2 | 92 |
Mechanistic Insights
-
Knoevenagel-Michael Cyclization : The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzaldehyde derivative .
-
Electrocyclic Ring Closure : Conrotatory motion of π-electrons forms the fused quinoline system.
Functional Group Compatibility
The dioxole and fluorophenyl groups tolerate diverse conditions, enabling late-stage modifications:
-
Halogenation : Compatible with Br₂, Cl₂, and I₂.
-
Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one serves as a valuable building block for creating more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
This compound has shown promising biological activities that are being extensively studied:
- Antibacterial and Antifungal Properties: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. A study demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi.
-
Anticancer Activity: Investigations into its anticancer properties have revealed that derivatives can inhibit the proliferation of various cancer cell lines. For example:
These results suggest that modifications to the compound's structure can enhance its cytotoxic effects against cancer cells.
Compound IC50 (µM) Cell Line 7a 15.2 HeLa 12k 22.5 A-549
Medicinal Chemistry
The potential of this compound as an antineoplastic agent is under investigation. It may act by inhibiting topoisomerases—enzymes crucial for DNA replication—leading to apoptosis in cancer cells. Additionally, its ability to disrupt microbial cell membranes contributes to its antibacterial and antifungal efficacy.
Case Study: Anticancer Activity
A notable study evaluated several derivatives of this compound against human cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific modifications significantly enhanced cytotoxicity towards HeLa and A-549 cells.
Case Study: Cardioprotective Effects
In another investigation involving doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes, certain derivatives were found to significantly improve cell viability by over 80% compared to untreated controls. This suggests a potential therapeutic role in protecting cardiac tissues from chemotherapy-related damage.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substituent: Enhances lipophilicity and may improve bioactivity.
- Dioxole Ring: Contributes to the stability and reactivity of the compound.
Wirkmechanismus
The mechanism of action of 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one involves its interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membranes of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Electronic and Structural Properties
- 6-(4-Bromophenyl) derivative : The bromine substituent in this analog () creates a polarized molecular-electronic structure, enabling N–H···O and C–H···π(arene) hydrogen bonds that stabilize bilayer formation. Fluorine, being smaller and more electronegative than bromine, would likely reduce steric hindrance and alter hydrogen-bonding capacity in the 3-fluorophenyl derivative .
- In contrast, the electron-withdrawing fluorine atom in the 3-fluorophenyl derivative may reduce π-electron density, affecting stacking and binding to biological targets .
Key Data Tables
Table 1: Substituent Effects on Physical and Electronic Properties
Table 2: Cytotoxic Activities of Analogous Compounds
Quantum Chemical Insights ()
DFT calculations on phenyl-substituted analogs reveal:
- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity. Fluorine substitution may narrow this gap, increasing electrophilicity .
Biologische Aktivität
6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS No. 204841-46-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of a Knoevenagel adduct followed by nucleophilic addition and electrocyclic ring closure. The synthesis pathway emphasizes the importance of specific substituents on the phenyl ring in modulating biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. A notable investigation involved testing various derivatives against human cancer cell lines using the SRB assay. The results indicated that certain compounds demonstrated significant cytotoxic effects against HeLa and A-549 cancer cell lines .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 7a | 15.2 | HeLa |
| 12k | 22.5 | A-549 |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that some derivatives maintained high cell viability in normal fibroblast cell lines while exhibiting selective toxicity towards cancerous cells. For instance, compounds with halogen substituents showed enhanced inhibitory potential against selected cancer cell lines .
Cardioprotective Effects
Another area of research focused on the cardioprotective activity of these compounds. In a study utilizing a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes, several derivatives were shown to significantly enhance cell viability and reduce doxorubicin-induced toxicity. The most effective compounds increased cell viability by over 80% compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Substituent: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve bioactivity.
- Dioxole Ring: The dioxole moiety contributes to the stability and reactivity of the compound.
Study on Antioxidant Activity
A recent study explored the antioxidant potential of this compound using DPPH and ABTS assays. Compounds with electron-withdrawing groups exhibited superior scavenging activity compared to their counterparts with electron-donating groups .
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 7a | 75 | 70 |
| 12j | 80 | 78 |
Q & A
Q. What are the standard synthetic protocols for preparing 6-(3-fluorophenyl)-substituted [1,3]dioxolo[4,5-g]quinolin-8-one derivatives?
The synthesis typically involves cyclization strategies using acid-mediated conditions. For example, Amberlyst-15® catalysis (1% w/v in ethanol under reflux) has been employed for similar compounds, yielding products with high purity after recrystallization . Alternatively, reductive cyclization of nitrochalcones using formic acid as a CO surrogate provides a metal-free route, achieving yields up to 90% (e.g., 6-phenyl derivatives in ). Key steps include:
Q. How are structural ambiguities resolved in derivatives of this compound?
X-ray crystallography is critical for resolving stereochemical uncertainties. For example, the crystal structure of 6-(4-bromophenyl)-analogues revealed bilayers stabilized by N–H···O and C–H···π interactions, clarifying substituent orientation and hydrogen-bonding networks . For routine analysis, -NMR coupling constants (e.g., for diastereotopic protons) and IR spectroscopy (e.g., C=O stretches at 1649 cm) help distinguish regioisomers .
Advanced Research Questions
Q. What methodologies optimize enantiomeric purity in fluorophenyl-substituted derivatives?
Enantioselective synthesis can be achieved via ion-pair catalysis. demonstrates a γ-addition-driven cascade using β,γ-unsaturated ketones, yielding enantiomerically enriched products (e.g., 3c with >90% ee). Key steps include:
- Chiral phosphoric acid catalysts to induce asymmetry.
- Solvent optimization (e.g., i-PrOH/n-hexane mixtures).
- Chiral HPLC or SFC for purity assessment.
This approach avoids racemization during cyclization, a common challenge in quinolinone synthesis .
Q. How can contradictory bioactivity data (e.g., IC50_{50}50 variability) be addressed?
Contradictions may arise from assay conditions or cellular context. For example, CHM1, a structurally related antitumor agent (IC), showed dose-dependent antiproliferative effects linked to DR5 and p53 upregulation . To resolve discrepancies:
Q. What strategies improve solubility and bioavailability without altering core pharmacophores?
Derivatization of the 3-fluorophenyl group or dioxolane ring can enhance solubility. highlights Miloxacin derivatives, where methoxy or carboxylic acid substituents improve aqueous solubility (e.g., 5-methoxy variants soluble to 5 mM in DMSO). Tactics include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
